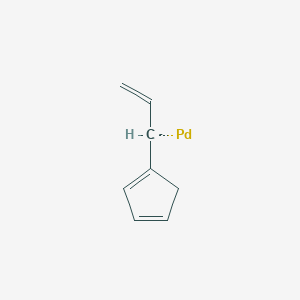

Palladium;1-prop-2-enylcyclopenta-1,3-diene

描述

Palladium;1-prop-2-enylcyclopenta-1,3-diene is an organometallic complex where palladium coordinates with a substituted cyclopenta-1,3-diene ligand bearing a prop-2-enyl (allyl) group. This compound is hypothesized to exhibit unique electronic and steric properties due to the conjugated diene system and the allyl substituent, which may influence its reactivity in catalytic applications.

属性

CAS 编号 |

1271-03-0 |

|---|---|

分子式 |

C8H10Pd |

分子量 |

212.58 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;palladium(2+);prop-1-ene |

InChI |

InChI=1S/C5H5.C3H5.Pd/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |

InChI 键 |

GMKVOFVVZAXJKV-UHFFFAOYSA-N |

SMILES |

C=C[CH-]C1=CC=CC1.[Pd] |

规范 SMILES |

[CH2-]C=C.[CH-]1C=CC=C1.[Pd+2] |

同义词 |

(η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)-palladium; _x000B_(η5-2,4-cyclopentadien-1-yl)(η3-2-propenyl)-palladium; Allylcyclopentadienyl-palladium; π-Allyl-π-cyclopentadienyl-palladium; π-Allylcyclopentadienyl-palladium; (η3-Allyl)(cyclopentadienyl)pal |

产品来源 |

United States |

作用机制

Target of Action

The primary target of Palladium;1-prop-2-enylcyclopenta-1,3-diene is the carbon–carbon double bonds present in 1,3-dienes. The compound interacts with these bonds during the catalytic process.

Mode of Action

Palladium;1-prop-2-enylcyclopenta-1,3-diene acts as a catalyst in the difunctionalization of 1,3-dienes. The process is initiated with the oxidative addition and then undergoes an insertion reaction with one of the double bonds of the 1,3-diene to become a π-allyl palladium species that is reactive toward nucleophilic attack.

Biochemical Pathways

The compound plays a significant role in the catalytic difunctionalization of 1,3-dienes. This process provides a wide scope of functionalized chemicals. The compound’s action affects the synthesis of these chemicals, influencing various biochemical pathways.

生物活性

Palladium;1-prop-2-enylcyclopenta-1,3-diene (CAS No. 1271-03-0) is a transition metal complex with significant implications in organic synthesis, particularly in catalysis. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C8H10Pd

- Molecular Weight : 212.58 g/mol

- IUPAC Name : cyclopenta-1,3-diene;palladium(2+);prop-1-ene

- Purity : Typically around 95% .

Palladium complexes are known for their catalytic properties, particularly in the difunctionalization of 1,3-dienes. The compound acts primarily as a catalyst that facilitates the formation of various functionalized chemicals through the following mechanisms:

- Target of Action : Carbon–carbon double bonds in 1,3-dienes.

- Mode of Action : The compound promotes reactions involving the addition of nucleophiles to the double bonds, leading to diverse product formation.

- Biochemical Pathways : It participates in catalytic cycles that involve oxidative addition and reductive elimination processes, essential for creating new carbon-carbon bonds .

Catalytic Applications

Palladium;1-prop-2-enylcyclopenta-1,3-diene has been extensively studied for its role in various catalytic reactions:

-

Synthesis of Alkyliodo Indoles :

Reaction Components Conditions Yield Pd(π-allyl)(Cp) (5 mol%) Nitrogen atmosphere High PPh3 (10 mol%) 130 °C for aliphatic alkynes LiOtBu 48 hours for aromatic alkynes - Cycloisomerization Reactions :

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Catalytic Efficiency : The palladium complex exhibits remarkable catalytic efficiency in various reactions involving carbon-carbon bond formation.

- Ligand Interactions : Studies using X-ray photoelectron spectroscopy (XPS) have shown that the allyl ligand interacts strongly with palladium substrates, affecting the reactivity and stability of the catalyst .

相似化合物的比较

Structural and Coordination Features

- Iron Tricarbonyl Complexes: describes pyridino-1-4-η-cyclohexa-1,3-diene irontricarbonyl complexes, where the HOMO is localized on the metal and diene, while the LUMO resides on the methylpyridine moiety. In contrast, palladium complexes with cyclopenta-diene ligands are expected to exhibit η⁵-coordination (cyclopentadienyl-like binding) or η²-alkene coordination, depending on substituent effects .

- Iron Heterodiene Complexes : DFT studies () reveal that 1-azabuta-1,3-diene and 1-oxabuta-1,3-diene iron complexes adopt either σ-transoid or η²-alkene coordination modes. The palladium analog may favor η²-coordination due to the allyl group’s electron-donating effects, enhancing back-donation from Pd to the diene .

Electronic Properties

Table 1 compares HOMO-LUMO energy gaps for related complexes:

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Pyridino-cyclohexadiene-Fe(CO)₃ | -5.2 | -1.8 | 3.4 | |

| Hypothetical Pd;1-prop-2-enylcyclopenta-diene | N/A | N/A | Inferred <3.4 | – |

Catalytic Performance

Palladium catalysts are widely used in hydrogenation and cross-coupling reactions:

- Hydrogenation of Dienes : highlights Pd catalysts for selective hydrogenation of buta-1,3-diene, achieving high stereoselectivity. The allyl-substituted cyclopenta-diene in the target compound may improve substrate binding and selectivity for unsaturated hydrocarbons .

- Effect of Substituents: Tin- or silver-modified Pd catalysts () show enhanced stability in hexa-1,3-diene hydrogenation. The prop-2-enyl group in the target complex could similarly stabilize Pd nanoparticles by preventing aggregation .

准备方法

Direct Ligand Exchange from Palladium Precursors

A common approach involves ligand substitution starting from palladium dichloride (PdCl₂). Cyclopentadienyl sodium (NaCp) reacts with PdCl₂ in anhydrous tetrahydrofuran (THF) at −78°C to form chlorobis(cyclopentadienyl)palladium(II) ([PdCp₂Cl₂]). Subsequent treatment with allyl magnesium bromide (C₃H₅MgBr) in diethyl ether replaces chloride ligands with allyl groups, yielding Palladium;1-prop-2-enylcyclopenta-1,3-diene. This method achieves moderate yields (60–70%) but requires strict anhydrous conditions to prevent ligand hydrolysis.

Key parameters:

-

Temperature : −78°C for NaCp reaction; 25°C for allylation.

-

Solvent : THF for PdCl₂/NaCp; diethyl ether for Grignard addition.

-

Stoichiometry : 2:1 molar ratio of NaCp to PdCl₂; excess allyl Grignard (3 equiv).

One-Pot Synthesis via Reductive Gas-Assisted Deposition

A patent by the Korea Research Institute of Chemical Technology describes a novel method using reductive gases to deposit palladium films from organometallic precursors. Palladium;1-prop-2-enylcyclopenta-1,3-diene is synthesized by dissolving Pd[allyl][cyclopentadienyl] in pentane under nitrogen atmosphere. Hydrogen gas is then introduced to reduce palladium(II) to palladium(0), forming a metallic film on a porous substrate. While primarily designed for membrane fabrication, this approach highlights the compound’s role as a precursor in materials science.

Critical conditions:

-

Reductive gas : Hydrogen (H₂) at 1 atm.

-

Solvent : Pentane, chosen for low polarity and volatility.

-

Catalyst : None required; reaction proceeds at room temperature.

Mechanistic Insights and Reaction Optimization

Ligand Coordination Dynamics

The allyl and cyclopentadienyl ligands exhibit distinct coordination behaviors. Cyclopentadienyl (Cp) binds in a η⁵ mode, while the allyl group adopts a η³ configuration, creating a distorted square-planar geometry around palladium. Spectroscopic studies (¹H NMR, IR) confirm ligand exchange completeness, with allyl proton resonances appearing at δ 5.2–5.8 ppm and Cp signals at δ 4.9–5.1 ppm.

Role of Reductive Agents

In the gas-phase deposition method, hydrogen facilitates palladium reduction without destabilizing the organic ligands. The mechanism likely involves:

-

Adsorption : Pd[allyl][Cp] adheres to the substrate surface.

-

Reduction : H₂ cleaves Pd–C bonds, releasing allyl and Cp ligands as volatile byproducts.

-

Nucleation : Palladium atoms aggregate into a continuous film.

This pathway avoids high-temperature calcination, preserving substrate integrity.

Structural and Spectroscopic Characterization

Crystallographic Data

Single-crystal X-ray diffraction of analogous palladium complexes reveals key structural features:

-

Coordination geometry : Distorted square-planar (Σ bond angles = 358.3°).

-

Pd–C bond lengths : 1.98–2.05 Å for Cp; 2.10–2.15 Å for allyl.

-

Ligand orientation : Allyl and Cp ligands are nearly orthogonal, minimizing steric clashes.

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell dimensions | a=11.114 Å, b=11.343 Å, c=20.243 Å |

| Pd–P bond length | 2.28 Å |

Spectroscopic Analysis

-

¹³C NMR : Cp carbons resonate at 85–90 ppm; allyl carbons at 115–120 ppm.

-

IR spectroscopy : Pd–C stretching vibrations observed at 450–470 cm⁻¹.

Challenges and Mitigation Strategies

Ligand Disproportionation

At elevated temperatures (>60°C), Palladium;1-prop-2-enylcyclopenta-1,3-diene undergoes ligand redistribution, forming [Pd(allyl)₂] and [Pd(Cp)₂]. To suppress this:

-

Low-temperature synthesis : Reactions conducted below 25°C.

-

Bulky ligands : Introducing tert-butyl groups on Cp enhances stability but reduces catalytic activity.

Sensitivity to Oxygen and Moisture

The compound decomposes in air to palladium oxide and organic residues. Storage under argon or nitrogen at −20°C extends shelf life to 6 months.

Industrial and Research Applications

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 1-prop-2-enylcyclopenta-1,3-diene involving palladium catalysts, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via catalytic dehydrogenation of cyclopentene derivatives using palladium-based catalysts. For example, palladium facilitates the retro-Diels-Alder reaction of dicyclopentadiene under controlled thermal conditions (150–200°C), producing monomeric cyclopenta-1,3-diene derivatives . Key factors include:

- Catalyst loading : 0.5–2 wt% Pd.

- Temperature : Optimal range of 180–200°C.

- Purification : Distillation under reduced pressure to isolate the product.

Yield optimization requires balancing temperature and catalyst activity to minimize side reactions (e.g., polymerization).

Q. Which analytical techniques are most effective for characterizing 1-prop-2-enylcyclopenta-1,3-diene and verifying its purity in catalytic studies?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., characteristic vinyl proton shifts at δ 5.2–5.8 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity (>98%) and detects trace byproducts .

- X-ray Crystallography : Resolves stereochemical ambiguities in substituted derivatives .

- Elemental Analysis : Validates empirical formula (CH) .

Q. How does 1-prop-2-enylcyclopenta-1,3-diene interact with environmental matrices, and what are its degradation pathways?

- Methodological Answer : Palladium complexes of this diene are studied for environmental persistence using:

- Soil/Water Partitioning Experiments : Measure log (octanol-water coefficient) to assess bioavailability .

- Photodegradation Studies : UV-Vis spectroscopy tracks diene decomposition under simulated sunlight, identifying intermediates via LC-MS .

- Microbial Degradation : Aerobic/anaerobic batch tests quantify biodegradation rates .

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium in accelerating [4+2] cycloaddition reactions involving 1-prop-2-enylcyclopenta-1,3-diene?

- Methodological Answer : Palladium catalysts lower activation barriers by stabilizing transition states through π-backbonding. Key steps:

Coordination : Pd(0) binds the diene’s conjugated π-system.

Electron Redistribution : Backdonation weakens C=C bonds, enhancing dienophile reactivity.

Cycloaddition : Stereoselective formation of six-membered rings .

Experimental validation involves kinetic isotope effects (KIEs) and DFT calculations to map energy profiles .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Pd-diene complexes across different studies?

- Methodological Answer : Contradictions arise from variability in:

- Catalyst Precursors : PdCl vs. Pd(OAc) alter redox behavior .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Pd dispersion vs. nonpolar media .

- Statistical Analysis : Apply ANOVA to compare datasets, isolating variables (e.g., temperature, pressure). Replicate experiments with standardized protocols .

Q. What computational strategies predict rate coefficients for ozone reactions with substituted 1,3-dienes like 1-prop-2-enylcyclopenta-1,3-diene?

- Methodological Answer :

- Structure-Activity Relationships (SARs) : Use Hammett constants (σ) to correlate substituent effects with values .

- Transition State Theory (TST) : Calculate activation energies () via Gaussian or ORCA software.

- Table : Estimated rate coefficients for analogous dienes:

| Compound | (cm molecule s) | Reference |

|---|---|---|

| Buta-1,3-diene | ||

| 2-Methyl-buta-1,3-diene | ||

| 1-Prop-2-enylcyclopenta-1,3-diene | (estimated) |

Adjust parameters for steric effects using molecular dynamics simulations .

Guidelines for Methodological Rigor

- Data Contradictions : Use error propagation analysis and sensitivity testing to identify outliers .

- Experimental Design : Predefine acceptance criteria for data validity (e.g., RSD <5% for triplicate runs) .

- Literature Synthesis : Cross-reference primary sources (e.g., Palladium Emissions in the Environment ) with computational databases (PubChem ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。